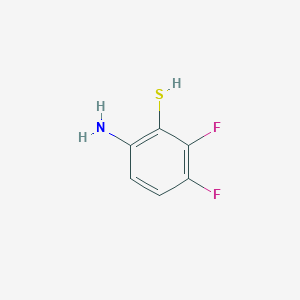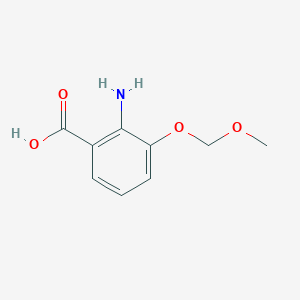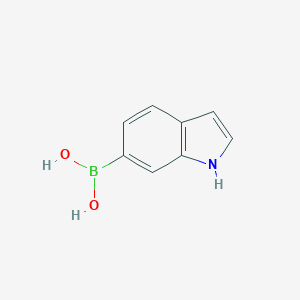
Acide indole-6-boronique
Vue d'ensemble
Description
Indole-6-boronic acid is a useful research compound. Its molecular formula is C8H8BNO2 and its molecular weight is 160.97 g/mol. The purity is usually 95%.
The exact mass of the compound Indole-6-boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Indole-6-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indole-6-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de composés indoliques
L'acide indole-6-boronique est utilisé comme réactif dans la synthèse de composés indoliques, qui sont utilisés comme inhibiteurs de fusion de la glycoprotéine-41 du VIH-1 . Ces inhibiteurs jouent un rôle crucial dans la prévention de la fusion du virus VIH-1 avec la cellule hôte, inhibant ainsi la propagation du virus.
Préparation de δ-carbolines/carbazoles
Les δ-carbolines et les carbazoles peuvent être synthétisés à l'aide de l'this compound . Ces composés ont une large gamme d'applications en chimie médicinale en raison de leurs activités biologiques diverses.
Production de pyrimidines trisubstituées
L'this compound est impliqué dans la synthèse de pyrimidines trisubstituées, qui agissent comme inhibiteurs de la PI3K . Les inhibiteurs de la PI3K sont une classe de médicaments qui fonctionnent en inhibant les phosphoinositide 3-kinases (PI3K), qui font partie des fonctions cellulaires telles que la croissance cellulaire et la prolifération.
Création de (thiénopyridine)carboxamides
L'this compound est utilisé dans la synthèse de (thiénopyridine)carboxamides, qui servent d'inhibiteurs de la CHK1
Safety and Hazards
Orientations Futures
The future of Indole-6-boronic acid and other boronic acids lies in their potential applications in various chemical reactions. For instance, the Suzuki-Miyaura coupling reaction is one of the most widely-applied transition metal catalyzed carbon–carbon bond-forming reactions to date . Improving atom economy, ease of preparation, and reducing their cost will be key features of any new developments .
Mécanisme D'action
Target of Action
Indole-6-boronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of Indole-6-boronic acid are the organic groups involved in this reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by Indole-6-boronic acid . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its success in the Suzuki–Miyaura coupling reaction is due to its stability and the mild reaction conditions .
Result of Action
The result of Indole-6-boronic acid’s action is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, and the products of this reaction have been used in the synthesis of various compounds, including indole compounds for use as HIV-1 glycoprotein-41 fusion inhibitors and δ-Carbolines .
Analyse Biochimique
Biochemical Properties
Indole-6-boronic acid, like other indole derivatives, can interact with a variety of enzymes and proteins. The presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity
Cellular Effects
The cellular effects of Indole-6-boronic acid are not well-studied. Indole derivatives are known to play a significant role in cell biology. They have been reported to have various biological activities, including the treatment of cancer cells, microbes, and different types of disorders in the human body
Molecular Mechanism
It is known that indole derivatives can participate in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction This suggests that Indole-6-boronic acid may exert its effects at the molecular level through similar reactions
Temporal Effects in Laboratory Settings
It is known that boronic acids, including Indole-6-boronic acid, are relatively stable, readily prepared, and generally environmentally benign
Metabolic Pathways
The metabolic pathways involving Indole-6-boronic acid are not well-understood. It is known that indole derivatives are involved in various metabolic pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants
Transport and Distribution
It is known that auxin, a plant hormone, is transported directionally to its responsive site
Propriétés
IUPAC Name |
1H-indol-6-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h1-5,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMHOIWRCCZGPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CN2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376809 | |
| Record name | Indole-6-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147621-18-9 | |
| Record name | Indole-6-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indol-6-ylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


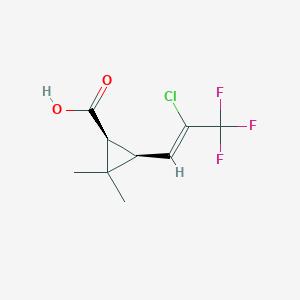
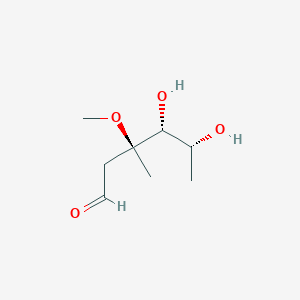

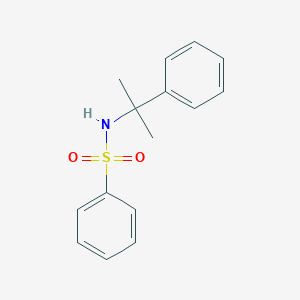
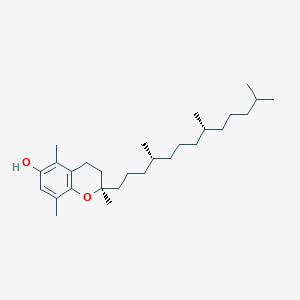

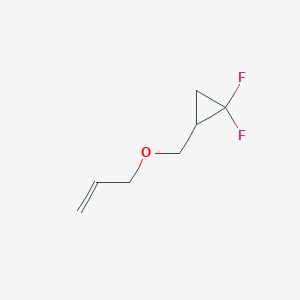
![2-Oxazolidinone,3-(1-methylethyl)-5-(1-propenyl)-,[S-(E)]-(9CI)](/img/structure/B132050.png)



